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Compound of Interest

Compound Name:
2,5-Dichloro-4-(3-

nitrophenoxy)pyrimidine

Cat. No.: B2867756 Get Quote

In the realm of drug discovery and development, the precise molecular structure of a

compound is its foundational identity. For heterocyclic compounds like pyrimidine derivatives,

which form the backbone of numerous therapeutic agents, this identity dictates function,

reactivity, and safety.[1] The subject of this guide, 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine
(CAS No: 76661-24-0), is a key intermediate whose structural integrity is paramount for the

synthesis of targeted, high-value active pharmaceutical ingredients (APIs).[2] This document

serves as a comprehensive manual for researchers and scientists, detailing the multi-technique

approach required to confirm the structure of this molecule with absolute certainty. We will

move beyond simple data reporting to explore the underlying principles and experimental

rationale, ensuring a robust and self-validating analytical workflow.

Foundational Molecular Attributes
Before embarking on complex analysis, it is crucial to establish the compound's basic

physicochemical properties. These values serve as the initial benchmarks for all subsequent

experimental verification.
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Property Value Source(s)

CAS Number 76661-24-0 [3][4]

Molecular Formula C₁₀H₅Cl₂N₃O₃ [4][5]

Molecular Weight 286.07 g/mol [4][5]

Physical Form Solid [4]

A plausible synthetic route for this molecule involves a nucleophilic aromatic substitution (SₙAr)

reaction. Typically, a highly reactive polychlorinated pyrimidine, such as 2,4,5-

trichloropyrimidine, is treated with 3-nitrophenol in the presence of a non-nucleophilic base.

The regioselectivity of such reactions can be complex, making rigorous structural confirmation

essential to rule out potential isomers.[6]

Mass Spectrometry: The First Confirmation
High-Resolution Mass Spectrometry (HRMS) is the initial and most direct method for confirming

the elemental composition of a molecule. Unlike nominal mass measurements, HRMS provides

mass accuracy in the parts-per-million (ppm) range, leaving little ambiguity about the molecular

formula.

Expertise & Rationale
We select Electrospray Ionization (ESI) as the ionization technique due to its soft nature, which

minimizes in-source fragmentation and maximizes the abundance of the molecular ion peak. A

Time-of-Flight (TOF) or Orbitrap mass analyzer is preferred for its high resolving power and

mass accuracy. The presence of two chlorine atoms in the structure creates a highly

characteristic isotopic pattern ([M]+, [M+2]+, and [M+4]+) with a predictable intensity ratio

(~9:6:1), which serves as a crucial validation point.

Predicted HRMS Data
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Ion Calculated Exact Mass

[C₁₀H₅³⁵Cl₂N₃O₃+H]⁺ 285.9781

[C₁₀H₅³⁵Cl³⁷ClN₃O₃+H]⁺ 287.9751

[C₁₀H₅³⁷Cl₂N₃O₃+H]⁺ 289.9722

Experimental Protocol: LC-HRMS Analysis
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade

acetonitrile. Dilute to a final concentration of 10 µg/mL using a mobile phase mimic (e.g.,

50:50 acetonitrile:water with 0.1% formic acid).

Instrumentation: Utilize a Liquid Chromatography-Quadrupole Time-of-Flight Mass

Spectrometer (LC-QTOF-MS).[7]

Chromatography (Optional but Recommended):

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

Mobile Phase: Isocratic elution with 70% acetonitrile and 30% water (containing 0.1%

formic acid).

Flow Rate: 0.3 mL/min.

Purpose: To ensure the analyzed peak is pure and separate from any potential impurities.

Mass Spectrometry Parameters:

Ionization Mode: Positive ESI.

Capillary Voltage: 3.5 kV.

Sampling Cone: 30 V.

Source Temperature: 120°C.

Desolvation Temperature: 350°C.
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Mass Range: 50-500 m/z.

Acquisition Mode: Full scan, high resolution.

Data Analysis: Extract the mass spectrum for the analyte peak. Verify that the measured

monoisotopic mass is within 5 ppm of the calculated exact mass. Confirm the presence and

relative abundance of the M+2 and M+4 isotopic peaks.

NMR Spectroscopy: The Definitive Structural
Blueprint
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural analysis,

providing detailed information about the carbon-hydrogen framework and the connectivity of

atoms within the molecule.[8] A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC)

experiments is required for an unambiguous assignment.

Expertise & Rationale
The structure contains two isolated aromatic spin systems (the pyrimidine and the nitrophenoxy

rings) and a single proton on the pyrimidine ring.

¹H NMR will reveal the chemical shifts and coupling patterns of the protons on each ring.

¹³C NMR will identify all unique carbon environments.

HSQC (Heteronuclear Single Quantum Coherence) will correlate each proton directly to its

attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation) is the most critical experiment. It reveals

long-range (2-3 bond) correlations between protons and carbons. The key correlation to

observe is between the pyrimidine proton (H6) and the carbons of the nitrophenoxy ring that

are 3 bonds away across the ether linkage, and vice-versa. This unambiguously confirms the

connection between the two ring systems.

Diagram: Key Structural Features for NMR
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Caption: Atom Numbering Scheme for NMR Assignment.

Predicted ¹H and ¹³C NMR Data (in CDCl₃, ~400 MHz)
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Atom
Predicted ¹H Shift
(ppm), Multiplicity,
J (Hz)

Predicted ¹³C Shift
(ppm)

Rationale / Key
Correlations
(HMBC)

H6 ~8.6 (s) ~160.0
Correlates to C2, C4,

C5

H2' ~8.1 (t, J=2.2) ~123.0
Correlates to C4', C6',

C1', C3'

H4'
~7.9 (ddd, J=8.2, 2.3,

1.0)
~130.0

Correlates to C2', C6',

C5'

H5' ~7.6 (t, J=8.2) ~125.0 Correlates to C1', C3'

H6'
~7.5 (ddd, J=8.2, 2.3,

1.0)
~118.0

Correlates to C2', C4',

C1'

C2 - ~158.0 -

C4 - ~165.0 H6 correlates here

C5 - ~115.0 H6 correlates here

C1' - ~153.0 H2', H6' correlate here

C3' - ~149.0 H2', H4' correlate here

Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.6 mL of

deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband

probe.

1D Spectra Acquisition:

Acquire a standard ¹H spectrum (16-32 scans).

Acquire a proton-decoupled ¹³C spectrum (>1024 scans for good signal-to-noise).
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2D Spectra Acquisition:

Acquire a standard gradient-selected COSY spectrum to establish proton-proton couplings

within the nitrophenoxy ring.

Acquire a gradient-selected HSQC spectrum to map protons to their attached carbons.

Acquire a gradient-selected HMBC spectrum, optimized for a long-range coupling constant

of 8 Hz, to establish multi-bond connectivities. This is the key experiment for confirming

the ether linkage.

Data Processing and Analysis: Process all spectra using appropriate software (e.g.,

MestReNova, TopSpin). Assign all proton and carbon signals based on chemical shifts,

multiplicities, and 2D correlations, verifying against the predicted data table.

Diagram: Key HMBC Correlations for Structural
Confirmation
Caption: Expected key long-range NMR correlations across the ether bond.

Vibrational Spectroscopy (FTIR): Functional Group
Fingerprinting
Fourier-Transform Infrared (FTIR) spectroscopy provides rapid confirmation of the presence of

key functional groups by probing their characteristic vibrational frequencies.[9]

Expertise & Rationale
While not a primary tool for determining connectivity, FTIR is an excellent orthogonal technique

for verifying that the expected chemical moieties are present. We anticipate strong,

characteristic absorptions for the nitro group (N-O stretches), the aromatic C=C and C=N

bonds, the aryl ether (C-O-C) linkage, and the carbon-chlorine bonds.

Predicted FTIR Absorption Bands
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Wavenumber (cm⁻¹) Vibration Type Functional Group

~3100-3000 C-H Stretch Aromatic

~1600-1450 C=C and C=N Stretch Aromatic Rings

~1530 & ~1350
Asymmetric & Symmetric N-O

Stretch
Nitro (NO₂) Group

~1250 Asymmetric C-O-C Stretch Aryl Ether

~800-600 C-Cl Stretch Aryl Halide

Experimental Protocol: FTIR-ATR Analysis
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the

diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a standard FTIR spectrometer.

Data Acquisition:

Acquire a background spectrum of the clean, empty ATR crystal (typically 16-32 scans).

Lower the ATR anvil to ensure firm contact with the sample.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Analysis: The instrument software will automatically generate the transmittance or

absorbance spectrum. Label the major peaks and compare them to the predicted absorption

bands to confirm the presence of the key functional groups.

Integrated Analytical Workflow
No single technique is sufficient for absolute structural proof. The power of this analytical

approach lies in the integration of orthogonal data sets, each of which validates the others. The

workflow is a systematic process of elimination and confirmation.

Caption: A self-validating workflow for structural elucidation.
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Conclusion
The structural analysis of 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine is a rigorous, multi-step

process. By integrating High-Resolution Mass Spectrometry for elemental formula confirmation,

a comprehensive suite of NMR experiments for atomic connectivity, and FTIR for functional

group validation, we can achieve an unambiguous and definitive structural assignment. This

level of analytical certainty is not merely academic; it is a prerequisite for advancing promising

intermediates in the complex and highly regulated pipeline of pharmaceutical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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